molecular formula C8H7IN2O B1450705 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile CAS No. 2197063-35-5

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Cat. No. B1450705
M. Wt: 274.06 g/mol
InChI Key: RPEFNTFTQRKDFE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the CAS Number: 2197063-35-5 . It has a molecular weight of 274.06 and its IUPAC name is 2-hydroxy-5-iodo-4,6-dimethylnicotinonitrile . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile is 1S/C8H7IN2O/c1-4-6 (3-10)8 (12)11-5 (2)7 (4)9/h1-2H3, (H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a solid . It has a molecular weight of 274.06 .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A comparative study on cyanopyridine derivatives, including 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile, highlighted their structural and vibrational properties. The research conducted through Density Functional Theory (DFT) calculations suggests potential antimicrobial and anticancer applications, underscoring the importance of understanding the molecular structure for designing effective compounds (Márquez et al., 2015).

Structural and Vibrational Properties

The same study by Márquez et al. (2015) provides detailed insights into the structural and vibrational properties of cyanopyridine derivatives in both gas and aqueous solution phases. This knowledge is critical for predicting the behavior and reactivity of these compounds in various environments, paving the way for their application in scientific research, especially in developing new materials and drugs with specific desired properties.

Synthesis and Reactivity

Research into the synthesis and reactions of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives offers a foundational understanding of how these compounds can be manipulated and transformed. The creation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, through reactions with hydrazine hydrate, hydroxylamine, and anthranilic acid, expands the utility of cyanopyridines in synthesizing new molecules with potential applications in various fields of chemistry and biology (Yassin, 2009).

Advanced Synthesis Techniques

Further studies demonstrate advanced synthesis techniques and the reactivity of cyanopyridine derivatives. For example, the preparation and structural analysis of specific cyanopyridine derivatives through X-ray diffraction offer insights into their molecular configurations, which are crucial for their applications in material science and molecular engineering (Ganapathy et al., 2015).

properties

IUPAC Name

5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEFNTFTQRKDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1I)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile
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2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile
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2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Reactant of Route 6
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile

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